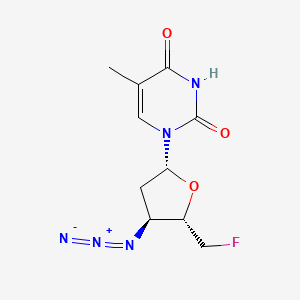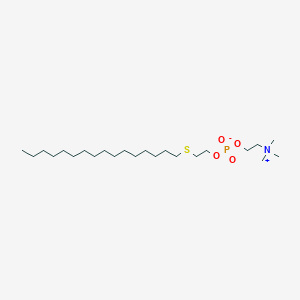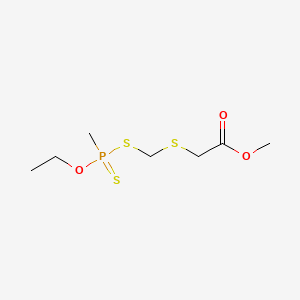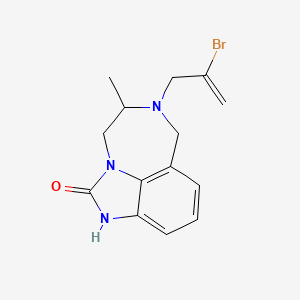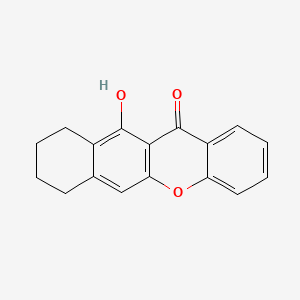
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- typically involves a multifaceted gold (I)-catalyzed aromaticity-driven double 6-endo cascade cyclization strategy. This method utilizes 1,3-diphenylprop-2-yn-1-one substrates and involves a series of reactions including Michael addition, cyclization, and aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include gold (I) catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as dyes and pigments.
Mécanisme D'action
The mechanism by which 12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn can result in various biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
12H-Benzo[a]xanthen-12-one: Another member of the xanthene family with similar structural features.
Benzo[a]acridin-12(7H)-one: A compound with a similar core structure but different functional groups.
Uniqueness
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- is unique due to its specific functional groups and the resulting chemical properties
Propriétés
Numéro CAS |
83344-78-9 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
11-hydroxy-7,8,9,10-tetrahydrobenzo[b]xanthen-12-one |
InChI |
InChI=1S/C17H14O3/c18-16-11-6-2-1-5-10(11)9-14-15(16)17(19)12-7-3-4-8-13(12)20-14/h3-4,7-9,18H,1-2,5-6H2 |
Clé InChI |
KOPHPPXQHXENLP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C3=C(C=C2C1)OC4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



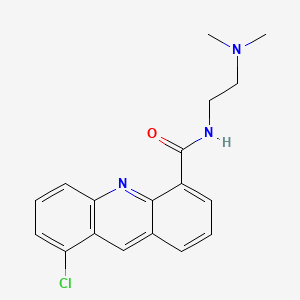
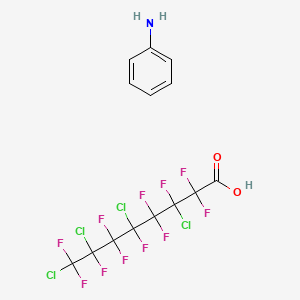
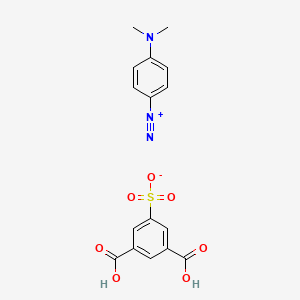
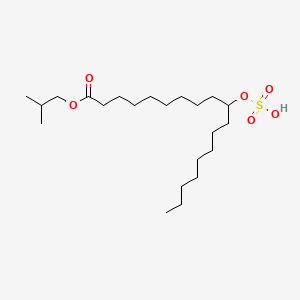
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)

